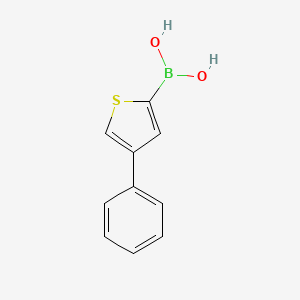

4-Phenylthiophene-2-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

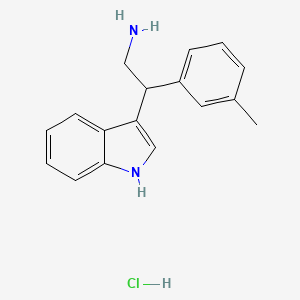

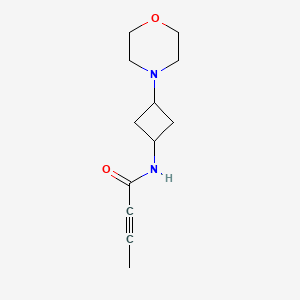

4-Phenylthiophene-2-boronic acid is a chemical compound with the CAS Number: 362612-68-8 . It has a molecular weight of 204.06 . The IUPAC name for this compound is 4-phenyl-2-thienylboronic acid . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 4-Phenylthiophene-2-boronic acid involves several stages . The first stage involves the reaction of 2-bromo-4-phenyl thiophene with magnesium in tetrahydrofuran . This reaction is heated for 7 hours . The second stage involves the addition of Trimethyl borate in tetrahydrofuran at temperatures ranging from -78 to 20 degrees Celsius . The third stage involves the reaction with hydrogen chloride in tetrahydrofuran at 20 degrees Celsius for 2 hours .Molecular Structure Analysis

The InChI code for 4-Phenylthiophene-2-boronic acid is 1S/C10H9BO2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7,12-13H . The InChI key is SSHJHAPMTBLTLN-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenylthiophene-2-boronic acid are not mentioned in the search results, boronic acid-mediated cis-diol conjugation is a well-studied reaction . This type of reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical And Chemical Properties Analysis

4-Phenylthiophene-2-boronic acid is a solid at room temperature . The storage temperature is between 2-8 degrees Celsius .Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

4-Phenylthiophene-2-boronic acid: is widely used in cross-coupling reactions, which are pivotal in creating complex organic compounds. These reactions are essential for the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The boronic acid moiety of this compound reacts with halides or pseudohalides in the presence of a palladium catalyst, forming new carbon-carbon bonds in a process known as the Suzuki-Miyaura coupling .

Catalysis

In the field of catalysis, 4-Phenylthiophene-2-boronic acid acts as a Lewis acid catalyst due to its electron-deficient boron atom. It can catalyze various organic transformations, including regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions. This application is significant in the synthesis of fine chemicals and enantioselective synthesis .

Medicinal Chemistry

The compound finds applications in medicinal chemistry where it’s used as a building block for drug design and synthesis. Its ability to form stable covalent bonds with biomolecules makes it a valuable tool for developing new therapeutics. It’s particularly useful in the synthesis of molecules that interact with biological targets, such as enzymes or receptors .

Polymer Materials

In materials science, 4-Phenylthiophene-2-boronic acid contributes to the development of novel polymer materials. It can be incorporated into polymers to impart specific properties, such as thermal stability, electrical conductivity, or fluorescence. These polymers have potential applications in electronics, coatings, and as sensors .

Optoelectronics

This compound is also instrumental in the field of optoelectronics. Its thiophene moiety is a conjugated system that can transport electrons efficiently, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The boronic acid group allows for further chemical modifications to tune the electronic properties of the material .

Sensing Applications

4-Phenylthiophene-2-boronic acid: is utilized in sensing applications due to its affinity for diols and strong Lewis bases like fluoride or cyanide anions. This property enables the development of sensors for detecting sugars, such as glucose, which is vital for diabetes management. It can also be used in environmental monitoring to detect toxic substances .

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to play an exquisite role in synthetic chemistry, with boronic acids and their esters of paramount importance to all facets of chemical science .

Mode of Action

Boronic acids are known to participate in a variety of useful transformations, including the suzuki–miyaura coupling . In this reaction, boronic acids act as nucleophiles, being transferred from boron to palladium .

Biochemical Pathways

Boronic acids are known to be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

The stability of boronic acids in water is known to be marginal, which could potentially impact their bioavailability .

Result of Action

The suzuki–miyaura coupling reaction, in which boronic acids participate, results in the formation of new carbon–carbon bonds .

Action Environment

It is known that boronic acids are susceptible to oxidation by peroxide-type oxidants, which can readily form in many ethereal solvents .

Propiedades

IUPAC Name |

(4-phenylthiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2S/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h1-7,12-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHJHAPMTBLTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)C2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2852799.png)

![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2852800.png)

![2-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2852803.png)

![2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852805.png)

![Methyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2852807.png)

![3-(5,6-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline](/img/structure/B2852808.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)oxalamide](/img/structure/B2852809.png)

![Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA)](/img/structure/B2852812.png)